N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-2-(1-NAPHTHYL)ACETAMIDE is a complex organic compound that belongs to the class of isoindoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-2-(1-NAPHTHYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the isoindoline core through cyclization reactions.
- Introduction of the naphthyl group via coupling reactions.
- Acetylation to form the final amide product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-2-(1-NAPHTHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, potentially involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential therapeutic effects.
Medicine: Explored for its potential as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-2-(1-NAPHTHYL)ACETAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate their function.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Dioxoisoindolin-2-yl)acetamide: A simpler analog with similar core structure.
N-(1-Naphthyl)acetamide: Lacks the isoindoline core but contains the naphthyl group.
Uniqueness
N-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-2-(1-NAPHTHYL)ACETAMIDE is unique due to its combination of the isoindoline core and the naphthyl group, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C21H18N2O3 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C21H18N2O3/c24-17(11-13-6-3-5-12-4-1-2-7-16(12)13)22-23-20(25)18-14-8-9-15(10-14)19(18)21(23)26/h1-9,14-15,18-19H,10-11H2,(H,22,24) |
InChI Key |
JYOJQSOZISSXHA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)NC(=O)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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